Tert-butyl 2-iodopropanoate

Description

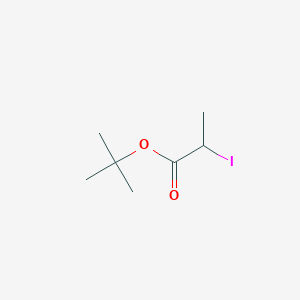

Tert-butyl 2-iodopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functionality, with an iodine atom on the second carbon of the propanoate chain

Properties

CAS No. |

56905-19-2 |

|---|---|

Molecular Formula |

C7H13IO2 |

Molecular Weight |

256.08 g/mol |

IUPAC Name |

tert-butyl 2-iodopropanoate |

InChI |

InChI=1S/C7H13IO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3 |

InChI Key |

NNKTXCWMWMHUAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-iodopropanoate can be synthesized through several methods. One common approach involves the esterification of 2-iodopropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the removal of water to drive the reaction to completion.

Another method involves the use of tert-butyl chloroformate and 2-iodopropanoic acid in the presence of a base such as triethylamine. This method is advantageous as it avoids the formation of water, which can be beneficial for certain sensitive reactions.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This allows for better control over reaction conditions and higher yields. The use of automated systems also minimizes the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom in tert-butyl 2-iodopropanoate acts as an excellent leaving group, facilitating S<sub>N</sub>2 and S<sub>N</sub>1 mechanisms.

S<sub>N</sub>2 Mechanism

-

Reaction Example :

this compound reacts with nucleophiles (e.g., hydroxide, amines) to form substituted products. -

Key Factors :

-

Solvent polarity (e.g., dichloromethane or chloroform) enhances reaction rates.

-

Steric hindrance from the tert-butyl group slows substitution at the α-carbon.

-

Reformatsky Reaction

This compound serves as a Reformatsky reagent precursor for carbon-carbon bond formation.

Cross-Coupling Reactions

The iodine substituent enables participation in palladium-catalyzed couplings.

Buchwald-Hartwig Amination

-

Example :

Reaction with aryl halides and amines in the presence of Pd catalysts (e.g., PdCl<sub>2</sub>/diphosphine ligands) yields α-aminated esters . -

Optimized Conditions :

Ester Hydrolysis and Functionalization

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids.

Acid-Catalyzed Hydrolysis

-

Mechanism :

Protonation of the ester oxygen followed by nucleophilic attack by water. -

Applications :

Hydrolysis products serve as intermediates in drug synthesis (e.g., statins) .

Comparison with Analogous Compounds

The reactivity of this compound differs from chloro- and bromo-analogs due to iodine’s superior leaving group ability.

| Property | This compound | tert-Butyl 2-Bromopropanoate | tert-Butyl 2-Chloropropanoate |

|---|---|---|---|

| Leaving Group Ability | High (I⁻) | Moderate (Br⁻) | Low (Cl⁻) |

| S<sub>N</sub>2 Rate | Fastest | Intermediate | Slowest |

| Thermal Stability | Moderate | High | Highest |

Oxidation Reactions

This compound participates in TEMPO-mediated oxidations to form ketones or aldehydes.

TEMPO/Copper-Catalyzed Oxidation

Scientific Research Applications

Tert-butyl 2-iodopropanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-iodopropanoate involves its reactivity as an ester and the presence of the iodine atom. The ester group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The iodine atom can participate in substitution reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 2-bromopropanoate: Similar structure but with a bromine atom instead of iodine.

Tert-butyl 2-chloropropanoate: Similar structure but with a chlorine atom instead of iodine.

Tert-butyl 2-fluoropropanoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

Tert-butyl 2-iodopropanoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in certain substitution reactions, providing distinct advantages in synthetic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for tert-butyl 2-iodopropanoate, and how do reaction conditions affect yield and purity?

- Methodological Answer: The synthesis typically involves esterification of 2-iodopropanoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄), followed by purification via fractional distillation or column chromatography. Iodination agents like N-iodosuccinimide (NIS) may be employed, with solvent choice (e.g., DCM, THF) and temperature (0–25°C) critically influencing selectivity. Steric hindrance from the tert-butyl group necessitates longer reaction times for complete conversion. Yield optimization requires monitoring by TLC and adjusting stoichiometry to avoid di-iodinated by-products .

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral signatures are indicative of its structure?

- Methodological Answer: Key techniques include:

- ¹H NMR : A singlet at ~1.4 ppm (tert-butyl CH₃), a quartet for the methine proton adjacent to iodine (~4.3 ppm), and a downfield ester carbonyl signal.

- ¹³C NMR : Peaks at ~80 ppm (tert-butyl C), ~175 ppm (ester carbonyl), and ~30 ppm (C-I).

- IR : Strong absorbance at ~1730 cm⁻¹ (C=O stretch) and ~500 cm⁻¹ (C-I bond).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z ≈ 246, with fragmentation patterns showing loss of tert-butyl (56 Da) and iodine (127 Da).

Purity can be confirmed via GC-MS or HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the reaction kinetics of 2-iodopropanoate esters in cross-coupling reactions?

- Methodological Answer: The bulky tert-butyl group reduces accessibility to the iodine atom, slowing nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Kinetic studies using pseudo-first-order conditions and Arrhenius plots can quantify steric hindrance. Comparative experiments with methyl or ethyl esters reveal rate differences, while DFT calculations (e.g., B3LYP/6-31G*) model transition-state geometries to explain steric barriers .

Q. What computational approaches are recommended to model the electronic and steric environments of this compound, and how do solvent interactions impact these models?

- Methodological Answer: Use hybrid functionals (e.g., ωB97X-D) with dispersion corrections to account for van der Waals interactions. Explicit solvent molecules (e.g., DMSO, acetone) must be included in molecular dynamics simulations to replicate solvation effects, as implicit solvent models often fail to capture dipole interactions with the ester group. Solvent polarity indices correlate with experimental NMR chemical shifts, validating computational protocols .

Q. When encountering inconsistent NMR data post-synthesis, what steps should researchers take to confirm the integrity of this compound?

- Methodological Answer:

Verify solvent purity and calibration of NMR spectrometers.

Perform heteronuclear correlation experiments (HSQC, HMBC) to resolve overlapping signals.

Compare experimental data with computed NMR spectra (e.g., using Gaussian or ORCA).

Check for iodine displacement via KI/starch tests or LC-MS to detect hydrolysis products.

Contradictions may arise from rotameric equilibria or residual solvents, necessitating iterative purification and analysis .

Data Analysis and Experimental Design

Q. How can researchers reconcile discrepancies between theoretical (DFT) predictions and experimental observations regarding the reactivity of this compound?

- Methodological Answer:

- Step 1 : Validate computational models by benchmarking against crystallographic data (e.g., X-ray structures of analogous tert-butyl esters).

- Step 2 : Adjust solvent parameters in simulations; explicit solvent molecules often correct Gibbs free energy discrepancies.

- Step 3 : Replicate experiments under inert atmospheres to rule out oxidative side reactions.

- Step 4 : Use kinetic isotope effects (KIEs) or Hammett plots to probe electronic vs. steric contributions.

Systematic error analysis (e.g., confidence intervals for DFT energies) identifies outliers .

Q. What strategies optimize the synthesis of this compound to minimize by-products such as di-iodinated species?

- Methodological Answer:

- Controlled Iodination : Use substoichiometric NIS (0.95 equiv) in anhydrous DCM at –10°C to limit over-iodination.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track iodine consumption.

- Workup Protocol : Quench with Na₂S₂O₃ to reduce residual I₂, followed by silica gel filtration.

- By-Product Analysis : Characterize di-iodinated impurities via HRMS and optimize column chromatography (hexane:EtOAc 9:1) for separation .

Q. What experimental parameters should be controlled to assess the thermal stability of this compound, and which decomposition products are commonly observed?

- Methodological Answer:

- Thermogravimetric Analysis (TGA) : Heat at 2°C/min under N₂ to detect mass loss events.

- GC-MS Post-Decomposition : Identify volatile products like tert-butanol (m/z 74) and propanoic acid derivatives.

- Kinetic Studies : Use isothermal DSC to determine activation energy (Eₐ) for decomposition.

Storage at –20°C in amber vials under argon minimizes radical-mediated degradation, as iodine bonds are UV-sensitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.